molecular formula C10H12N4O2 B2432226 Benzyl 2-azidoethylcarbamate CAS No. 146552-66-1

Benzyl 2-azidoethylcarbamate

Cat. No. B2432226
CAS RN: 146552-66-1
M. Wt: 220.232
InChI Key: PKZPDLNPHGAPRU-UHFFFAOYSA-N
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Description

Benzyl 2-azidoethylcarbamate is a chemical compound with the CAS number 146552-66-1 . It is used in various applications, including pharmaceutical testing .

Scientific Research Applications

Transcarbamation and Amidation

Benzyl 2-azidoethylcarbamate can be used in the process of Transcarbamation and Amidation . This method involves the conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions . This is a convenient and efficient method for Transcarbamation and conversion .

Condensation with Glyoxal

Another application of Benzyl 2-azidoethylcarbamate is in the condensation with Glyoxal . This process is acid-catalyzed and occurs in a ratio of 2:1 in a range of polar protic and aprotic solvents . This condensation process has been found to lead to the formation of new compounds and processes .

Formation of Caged Compounds

The condensation of Benzyl 2-azidoethylcarbamate with Glyoxal also leads to the formation of caged compounds . These compounds are formed during the cascade condensation of glyoxal with ammonia derivatives .

Synthesis of Substituted Hexaazaisowurtzitane

Benzyl 2-azidoethylcarbamate is used in the synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane . This process involves the direct condensation of benzyl carbamate and glyoxal .

Formation of N,N’-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol

Under low acidity conditions, the condensation of Benzyl 2-azidoethylcarbamate with Glyoxal leads to the formation of a cyclic compound, N,N’-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol .

Formation of Condensation Intermediates

At higher acidity, the condensation of Benzyl 2-azidoethylcarbamate with Glyoxal leads to the formation of condensation intermediates such as N,N’-bis(carbobenzoxy)ethan-1,2-diol , N,N’,N’'-tris(carbobenzoxy)ethanol , and N,N’,N’‘,N’‘’-tetrakis(carbobenzoxy)ethan .

Mechanism of Action

Target of Action

Benzyl carbamates, a related class of compounds, are often used as protected forms of ammonia in the synthesis of primary amines . Therefore, it’s plausible that Benzyl 2-Azidoethylcarbamate may interact with similar biological targets.

Mode of Action

Benzyl carbamates are known to act as protecting groups for ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids

Pharmacokinetics

Benzyl carbamates are generally soluble in organic solvents and moderately soluble in water , which could influence their absorption and distribution. The metabolism and excretion of these compounds would likely depend on their specific chemical structure and the biological system in which they are used.

Action Environment

The action, efficacy, and stability of Benzyl 2-Azidoethylcarbamate could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemical species could affect its reactivity and interactions with its targets. Moreover, its solubility in different solvents could influence its distribution and bioavailability in various environments .

properties

IUPAC Name

benzyl N-(2-azidoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-14-13-7-6-12-10(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZPDLNPHGAPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-azidoethylcarbamate

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